Origins of reversing diastereoselectivity of α,β-dichloro-γ-butenolides and γ-butyrolactams in direct vinylogous aldol addition: a computational study†
RSC Advances Pub Date: 2012-07-17 DOI: 10.1039/C2RA21203J
Abstract
Oxygenated five-membered ring compounds are more widespread in nature than the corresponding aza-analogues due to their more interesting biological activity. In our earlier studies, we have reported a simple methodology to synthesize novel synthons like 5-(1′-hydroxy)-γ-butenolide and 5-(1′-hydroxy)-γ-butyrolactam through the direct vinylogous aldol addition reaction. The observed diastereoselectivities for γ-butyrolactones and γ-butyrolactams were not understood in that report. We have reported herein a detailed computational study to understand the observed diastereoselectivity of α,β-dichloro-γ-butenolides and α,β-dichloro-γ-butyrolactams. The transition state calculations performed with B3LYP/cc-pVDZ level of theory to examine the diastereoselectivity of α,β-dichloro-γ-butenolides and α,β-dichloro-γ-butyrolactams have been found to be in good agreement with the observed experimental results. The origin of selectivity is examined by an activation strain model and molecular electrostatic potential (MESP) surfaces. The distortion energies calculated using the activation strain model revealed the origin of diastereoselectivities for
![Graphical abstract: Origins of reversing diastereoselectivity of α,β-dichloro-γ-butenolides and γ-butyrolactams in direct vinylogous aldol addition: a computational study](http://scimg.chem960.com/usr/1/C2RA21203J.jpg)
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